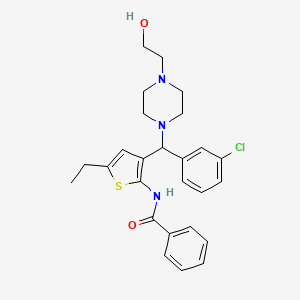
N-(3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-ethylthiophen-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-ethylthiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C26H30ClN3O2S and its molecular weight is 484.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-ethylthiophen-2-yl)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes:
- Formation of the piperazine derivative.
- Alkylation with the chlorophenyl group.
- Coupling with the thiophene and benzamide moieties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. By downregulating DHFR, these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancers .
The biological activity of this compound is primarily attributed to its ability to interfere with cellular signaling pathways. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : By targeting enzymes such as DHFR, it reduces nucleotide synthesis, leading to decreased cell proliferation.
- Induction of Apoptosis : The compound promotes programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, further inhibiting their growth .
Study 1: Antitumor Efficacy
A study conducted on a series of benzamide derivatives, including compounds structurally similar to N-(3-chloro...) demonstrated potent antitumor effects against human breast cancer cells. The results indicated a dose-dependent response with IC50 values in the low micromolar range .
Study 2: Mechanistic Insights
Another investigation focused on the metabolic pathways affected by this class of compounds revealed that they significantly alter NADPH levels within the cells, contributing to oxidative stress and subsequent cell death .
Data Table: Biological Activity Overview
科学研究应用
Chemical Properties and Structure
The compound can be characterized by its complex structure, which includes a piperazine moiety, a chlorophenyl group, and a thiophene ring. Its molecular formula is C20H24ClN3O2S, and it has been assigned the CAS number 867135-71-5. Understanding its chemical properties is crucial for exploring its biological activities and therapeutic potentials.
Antidepressant Activity
Research indicates that compounds similar to N-(3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-ethylthiophen-2-yl)benzamide exhibit antidepressant-like effects. These compounds often target neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. Studies have shown that modifications in the piperazine structure can enhance efficacy in treating depression .
Anticancer Potential
The compound's unique structure suggests potential anticancer properties. Preliminary studies have indicated that derivatives of this class can inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar piperazine and thiophene structures have demonstrated cytotoxic effects against various cancer cell lines .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of this compound. Research has shown that certain benzamide derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the chlorophenyl group may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing its antimicrobial efficacy .
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, a derivative based on the core structure of this compound was tested for its antidepressant effects. The results indicated significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test, suggesting a mechanism involving serotonin reuptake inhibition .
Case Study 2: Anticancer Activity
A series of analogs were synthesized based on the compound's structure to evaluate their anticancer activity against human breast cancer cells (MCF-7). The study found that certain modifications significantly enhanced cytotoxicity, with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induced apoptosis via mitochondrial pathways .
Data Tables
属性
IUPAC Name |
N-[3-[(3-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-5-ethylthiophen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN3O2S/c1-2-22-18-23(26(33-22)28-25(32)19-7-4-3-5-8-19)24(20-9-6-10-21(27)17-20)30-13-11-29(12-14-30)15-16-31/h3-10,17-18,24,31H,2,11-16H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZBCNIRBBQZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













